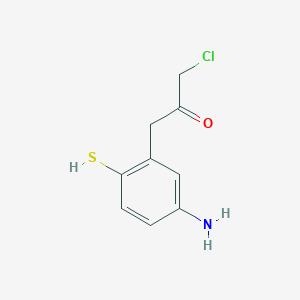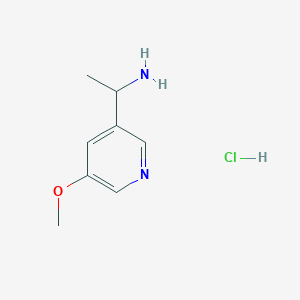
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features both amino and mercapto functional groups attached to a phenyl ring, along with a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-mercaptophenol.
Chlorination: The phenolic group is chlorinated using thionyl chloride or phosphorus pentachloride to form 5-amino-2-mercaptophenyl chloride.
Alkylation: The chlorinated intermediate is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with biological molecules through its functional groups:
Molecular Targets: The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes or by acting as a substrate analog.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the mercapto and amino functionalities but has a different ring structure.
3-Chloro-1-(5-mercapto-2-aminophenyl)propan-2-one: A positional isomer with similar functional groups but different spatial arrangement.
Uniqueness
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups and their positions on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10ClNOS |
|---|---|
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
1-(5-amino-2-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-8(12)4-6-3-7(11)1-2-9(6)13/h1-3,13H,4-5,11H2 |
InChI-Schlüssel |
DYLQVWPJNHQVMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)CC(=O)CCl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)






![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)


![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)



